4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperazine ring, and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromo-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Piperazine Coupling: The pyridine intermediate is then coupled with piperazine under basic conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Dimethylpyrimidine Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl substituents.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Similar structure but with a chloro substituent and a different piperazine derivative.
Uniqueness
4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H18BrF3N6 |
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Molecular Weight |
431.25 g/mol |
IUPAC Name |
4-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C16H18BrF3N6/c1-24(2)15-21-4-3-13(23-15)25-5-7-26(8-6-25)14-12(17)9-11(10-22-14)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
MTHCNHRMXFANJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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